1-(2,4-bis(methoxymethoxy)phenyl)ethan-1-one
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Overview
Description
2’,4’-Bis(methoxymethoxy)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methoxymethoxy groups attached to the aromatic ring at the 2’ and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Bis(methoxymethoxy)acetophenone typically involves the protection of hydroxy groups on the aromatic ring using methoxymethyl chloride (MOM-Cl) and a base such as potassium carbonate (K₂CO₃) in acetone . The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2’,4’-Bis(methoxymethoxy)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Bis(methoxymethoxy)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2’,4’-Bis(methoxymethoxy)acetophenone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Bis(methoxymethoxy)acetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(methoxymethoxy)acetophenone
- 3,4-Bis(methoxymethoxy)benzaldehyde
- 2’,4’-Bis(benzyloxy)acetophenone
Uniqueness
2’,4’-Bis(methoxymethoxy)acetophenone is unique due to the specific positioning of the methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other acetophenone derivatives and contributes to its specific applications and properties .
Properties
Molecular Formula |
C12H16O5 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-[2,4-bis(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-9(13)11-5-4-10(16-7-14-2)6-12(11)17-8-15-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
ZHJNNWLVMLVNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCOC)OCOC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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